molecular formula C9H5FO3 B2736070 5-Fluorobenzofuran-6-carboxylic acid CAS No. 1312556-72-1

5-Fluorobenzofuran-6-carboxylic acid

Cat. No.: B2736070
CAS No.: 1312556-72-1
M. Wt: 180.134
InChI Key: HLWYOECYLYMHKX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Fluorobenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Fluorobenzofuran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.

Scientific Research Applications

5-Fluorobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluorobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, similar compounds like 5-fluorouracil exert their effects by inhibiting thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to act through similar mechanisms.

Comparison with Similar Compounds

5-Fluorobenzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:

Biological Activity

5-Fluorobenzofuran-6-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

This compound features a benzofuran core, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of a carboxylic acid group at the 6-position and a fluorine atom at the 5-position contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against colorectal cancer (CRC) cell lines such as HCT116. In vitro assays have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The compound has been shown to regulate cyclin B1 expression, leading to G2/M phase arrest. It also produces reactive oxygen species (ROS), which are known to contribute to cell death mechanisms in cancer cells .
  • Case Studies : In a study involving various fluorinated heterocycles, this compound exhibited an IC50 value in the low nanomolar range against HCT116 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory mediators in macrophages.

  • Inhibition of Inflammatory Pathways : Compounds similar to this compound have been reported to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) expression. These actions result in decreased levels of inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) .

Comparative Biological Activity Table

CompoundIC50 (μM)Target Cell LineActivity Type
This compound<10HCT116Anticancer
Fluorinated benzofuran derivative1.2 - 9.04MacrophagesAnti-inflammatory
5-Fluorouracil~23.7MCF-7Anticancer

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Cell Cycle Regulation : Induction of G2/M phase arrest through modulation of cyclin B1.
  • ROS Generation : Increased oxidative stress leading to apoptosis.
  • Inhibition of Inflammatory Mediators : Downregulation of COX-2 and iNOS pathways, leading to reduced inflammation.

Properties

IUPAC Name

5-fluoro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-7-3-5-1-2-13-8(5)4-6(7)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWYOECYLYMHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312556-72-1
Record name 5-Fluorobenzofuran-6-carboxylic acid
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